methyl 4-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate -

methyl 4-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

Catalog Number: EVT-4126712
CAS Number:
Molecular Formula: C19H14N2O7S2
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b)

Compound Description: This compound is a thiazolidinone derivative exhibiting potent antibacterial and antifungal activities. It demonstrated superior antibacterial potency compared to ampicillin against all tested bacteria. Notably, it exhibited greater potency against resistant strains of methicillin-resistant Staphylococcus aureus (MRSA) compared to reference drugs. Furthermore, it displayed significantly higher antifungal activity than the reference drugs bifonazole (6–17-fold) and ketoconazole (13–52-fold). []

Relevance: (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) shares the core thiazolidin-4-one ring structure with methyl 4-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. Both compounds feature an aryl substituent at the 3-position and an arylidene substituent at the 5-position of the thiazolidinone ring. The presence of these structural elements suggests that they might share similar mechanisms of action or target similar biological pathways. []

(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid (5g)

Compound Description: Another potent thiazolidinone derivative, (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid (5g) exhibits strong antibacterial and antifungal activity. It surpassed ampicillin in antibacterial potency against all tested bacterial strains and displayed superior efficacy against MRSA compared to reference drugs. Similarly, its antifungal activity significantly exceeded that of bifonazole and ketoconazole. []

Relevance: (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid (5g) shares a strong structural similarity with methyl 4-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. Both belong to the thiazolidin-4-one class and have an aryl substituent at the 3-position and an arylidene substituent at the 5-position of the thiazolidinone ring. The significant overlap in their core structure and substitution pattern suggests a potential similarity in their mode of action or biological targets. []

(Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h)

Compound Description: (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) is a member of the thiazolidinone family and shows potent antibacterial and antifungal activity. It outperforms ampicillin in its antibacterial effectiveness against various bacterial strains and is particularly potent against MRSA. Additionally, it exhibits significantly higher antifungal activity compared to bifonazole and ketoconazole. []

Relevance: (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h), like methyl 4-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, belongs to the thiazolidin-4-one class of compounds. These compounds share the core thiazolidin-4-one structure, with an aryl substituent at the 3-position and an arylidene substituent at the 5-position. The presence of these common structural features and their shared chemical class suggest potential similarities in their mechanisms of action and targeted biological pathways. []

Mycophenolic Acid

Compound Description: Mycophenolic acid is a naturally occurring compound with significant immunosuppressive properties. It is produced as a metabolite by various Penicillium species and exhibits a wide range of in vitro and in vivo biological activities. []

Relevance: Mycophenolic acid serves as the parent compound for a series of thiazolyl derivatives studied for their lipoxygenase inhibitory action. [] This research involved evaluating sixteen (E)-N-(thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide derivatives, structurally related to methyl 4-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate by the presence of the 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl moiety, a core component of mycophenolic acid. []

N-[2-[[(4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-1-oxo-4-hexen-1-yl]amino]ethyl]-(1α,3R,4α,5R)-1,3,4,5-tetrakis(acetyloxy)cyclohexanecarboxamide (MQ4)

Compound Description: This compound is a novel mycophenolic acid-quinic acid conjugate designed to improve the stability and reduce the toxicity of mycophenolic acid. MQ4 shows enhanced stability compared to mycophenolic acid when incubated with human plasma, suggesting greater resistance to hydrolytic degradation. While its immunosuppressive effect on human lymphocyte proliferation is partially reduced, it exhibits significantly lower cytotoxicity to insulin-producing β cells, making it a promising immunosuppressive agent with potentially fewer side effects. []

Relevance: N-[2-[[(4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-1-oxo-4-hexen-1-yl]amino]ethyl]-(1α,3R,4α,5R)-1,3,4,5-tetrakis(acetyloxy)cyclohexanecarboxamide (MQ4) is directly derived from mycophenolic acid, sharing its core structure. This makes it relevant to the study of methyl 4-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, as both compounds are connected through their shared structural relationship with mycophenolic acid. Understanding the modifications made to mycophenolic acid in MQ4 and their impact on its biological activity can provide valuable insights into the structure-activity relationship within this class of compounds. []

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

Compound Description: (−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940) is a synthetic, nonclassic cannabinoid agonist that exhibits high potency at both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor. It is considered the most potent agonist among the tested compounds for both pathways. []

Relevance: (−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940) is mentioned in a study investigating the functional selectivity of various CB2 receptor ligands. [] This research explores the distinct signaling profiles of different classes of CB2 ligands, including classic cannabinoids and aminoalkylindoles. Although not directly structurally related to methyl 4-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, CP55940's inclusion in this research highlights the importance of understanding the pharmacological diversity within the realm of CB2 receptor ligands. Exploring different chemical classes of CB2 ligands, like the thiazolidinone derivatives discussed in this context, can provide valuable insights into the design and development of more selective and efficacious therapeutic agents targeting this receptor. []

4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1)

Compound Description: 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1) emerged as a potent, full agonist of human GPR35, the highest potency agonist described for this receptor to date. It demonstrates marked selectivity for the human GPR35 receptor and shows evidence of signal bias, exhibiting different levels of activity in β-arrestin-2 recruitment and G protein-dependent assays. Compound 1 exhibits competitive behavior against the human GPR35 antagonist ML-145. []

Relevance: 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1) shares the thiazolidin-4-one core structure with methyl 4-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate. Both compounds feature an arylidene substituent at the 5-position of the thiazolidinone ring and a benzoic acid derivative at the 3-position. This structural similarity suggests that these compounds might share similar pharmacological profiles or target related biological pathways. []

Properties

Product Name

methyl 4-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

IUPAC Name

methyl 4-[(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate

Molecular Formula

C19H14N2O7S2

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C19H14N2O7S2/c1-27-14-8-10(7-13(16(14)22)21(25)26)9-15-17(23)20(19(29)30-15)12-5-3-11(4-6-12)18(24)28-2/h3-9,22H,1-2H3/b15-9-

InChI Key

WMNSTOBMTAINDE-DHDCSXOGSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.